N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMKUUCWOSCXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.
Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.
Amide Formation: The final step involves the formation of the amide bond between the 1,1-dioxidotetrahydrothiophene and the 3-methoxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the tetrahydrothiophene ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may regenerate the tetrahydrothiophene ring.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving potassium channels.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets G protein-gated inwardly-rectifying potassium (GIRK) channels.
Pathways Involved: By activating GIRK channels, the compound modulates cellular excitability and has potential therapeutic effects in conditions such as pain, epilepsy, and anxiety.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their benzamide core, substituent groups, and functional motifs. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfone vs. Hydroxyl Directing Groups: The target compound’s sulfone group provides stronger electron-withdrawing effects compared to the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This may enhance its ability to stabilize metal intermediates in catalytic cycles but reduce solubility in non-polar solvents. The N,O-bidentate group in the latter compound facilitates efficient C–H bond activation in palladium-catalyzed reactions, whereas the sulfone group’s steric bulk might limit substrate accessibility .
Methoxy vs. Methyl Substituents :
- The 3-methoxy group in the target compound increases electron density on the benzamide ring compared to the 3-methyl group in its analog. This could influence binding interactions in enzyme pockets or alter regioselectivity in catalytic reactions.
Isobutyl vs. Bulky Alkyl Chains :
- The isobutyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, compounds with bulkier alkyl chains (e.g., tert-butyl) often exhibit reduced metabolic clearance but poorer aqueous solubility.
Pharmacological Potential: While N-isobutyl-4-methoxybenzamide derivatives have demonstrated anti-inflammatory activity, the target compound’s sulfone group may confer resistance to oxidative metabolism, extending its half-life in vivo.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Structural Overview
The compound features a tetrahydrothiophene moiety, which is known for its diverse biological activities. The presence of the methoxybenzamide group enhances its pharmacological profile. The IUPAC name of the compound is this compound.
Target Interaction:
The primary target for this compound appears to be the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels plays a crucial role in modulating neuronal excitability and cardiac function.
Biochemical Pathways:
The activation of GIRK channels by this compound influences several biochemical pathways, including:
- Pain Perception: Modulation of pain pathways through neuronal excitability changes.
- Epilepsy: Potential therapeutic effects in seizure disorders by stabilizing neuronal firing.
- Anxiety and Addiction: Impact on reward pathways may provide insights into treatments for anxiety disorders and substance use disorders.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound undergoes significant metabolic transformations. Key parameters include:
- Absorption: Rapid absorption post-administration.
- Distribution: High tissue distribution due to lipophilicity.
- Metabolism: Primarily hepatic metabolism with potential for active metabolites.
- Excretion: Predominantly renal excretion.
1. Antinociceptive Activity
Research has demonstrated that this compound exhibits significant antinociceptive properties in animal models. Studies show that it reduces pain responses in both acute and chronic pain models, suggesting its potential as an analgesic agent.
2. Neuroprotective Effects
In vitro studies indicate that this compound protects neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are attributed to its ability to modulate ion channel activity and reduce excitotoxicity.
3. Anti-inflammatory Properties
Preliminary investigations suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory conditions.
Case Studies
Case Study 1: Antinociceptive Efficacy
In a study involving rodents, the administration of this compound resulted in a significant decrease in pain perception compared to control groups. The results were measured using the hot plate test, indicating a dose-dependent response.
Case Study 2: Neuroprotection in Ischemia
Another study investigated the neuroprotective effects of the compound in a model of cerebral ischemia. Results showed that treatment with the compound significantly reduced infarct size and improved neurological scores, supporting its potential as a therapeutic agent in stroke management.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide?
Synthetic routes for this compound typically involve coupling the tetrahydrothiophene sulfone moiety with substituted benzamide precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may complicate purification due to high boiling points .
- Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for Suzuki-Miyaura coupling steps, but residual metal contamination must be monitored via ICP-MS .
- Protecting groups : The 3-methoxybenzamide group may require temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during sulfonation .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a multi-technique approach:
- X-ray crystallography : Resolves bond angles and conformations (e.g., the tetrahydrothiophene sulfone ring adopts a chair-like configuration, as seen in related sulfone derivatives) .
- NMR spectroscopy : Key signals include δ ~2.8–3.2 ppm (tetrahydrothiophene sulfone protons) and δ ~6.7–7.1 ppm (aromatic protons from the methoxybenzamide group). Discrepancies in splitting patterns may indicate stereochemical impurities .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ peaks (calculated for C₁₇H₂₄N₂O₄S: 376.15) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
Case study: If experimental logP values conflict with DFT-predicted hydrophobicity:
- Re-optimize computational parameters : Use higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) to account for electron density around the sulfone group, which significantly impacts solvation .
- Validate with MD simulations : Solvent-accessible surface area (SASA) calculations in explicit water models (e.g., TIP3P) can refine partition coefficient predictions .
- Cross-reference with HPLC retention times : Correlate experimental logP (e.g., via reverse-phase HPLC) with computed values to identify systematic errors .
Q. What strategies are recommended for investigating the compound’s pharmacological mechanism in complex biological systems?
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to hypothesized targets (e.g., sulfone-sensitive enzymes like cystathionine β-synthase) .
- Metabolite profiling : LC-MS/MS can detect sulfone reduction products (e.g., tetrahydrothiophene derivatives) in hepatic microsomal assays, which may confound activity interpretations .
- In vivo pharmacokinetics : Radiolabel the methoxy group (³H or ¹⁴C) to track tissue distribution and clearance rates in rodent models, adjusting for sulfone-mediated protein binding .
Q. How can crystallographic data inform the design of analogs with improved stability?
- Identify weak points : In related sulfone-containing benzamides, the C–S bond in the tetrahydrothiophene ring is prone to oxidative cleavage under acidic conditions .
- Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position of the benzamide ring) to stabilize the sulfone moiety without altering binding affinity .
- Co-crystallization studies : Co-crystal structures with target proteins (e.g., cyclooxygenase-2) reveal steric clashes, guiding steric bulk reduction in the isobutyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
